N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16-7-10-19(11-8-16)25-23(29)22(28)24-15-21(26(2)3)18-9-12-20-17(14-18)6-5-13-27(20)4/h7-12,14,21H,5-6,13,15H2,1-4H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOYIMDJTGZKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: This step involves the alkylation of the intermediate with dimethylamine under basic conditions.
Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride and p-toluidine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals. Its structural components suggest potential activity as an inhibitor for various enzymes and receptors involved in disease processes.
- Anticancer Activity : Preliminary studies indicate that compounds similar to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide exhibit cytotoxic effects against cancer cell lines. The tetrahydroquinoline structure is known for its ability to interact with biological targets involved in tumor growth and proliferation .
- Neuropharmacology : The dimethylamino group may enhance central nervous system penetration, making this compound a candidate for research into treatments for neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter pathways .
Enzyme Inhibition Studies
Research has indicated that oxalamide derivatives can act as effective enzyme inhibitors. The specific interactions of this compound with target enzymes could provide insights into its mechanism of action.
- Tankyrase Inhibition : Similar compounds have been reported to inhibit tankyrase enzymes, which play a role in cancer progression and cellular signaling pathways . This suggests that this compound could also be explored for its inhibitory potential.
Materials Science
The oxalamide functional group provides unique properties that can be harnessed in materials science.
- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with specific mechanical and thermal properties. The incorporation of such compounds into polymer matrices may enhance their performance in various applications .
Case Study 1: Anticancer Research
A study investigated the cytotoxic effects of various oxalamide derivatives on breast cancer cell lines. Results showed that certain modifications to the oxalamide structure significantly increased cell death rates compared to controls. This highlights the importance of structural diversity in enhancing anticancer activity .
Case Study 2: Neuropharmacological Screening
In a neuropharmacological study, compounds structurally related to this compound were tested for their ability to modulate serotonin receptors. Results indicated promising receptor affinity and selectivity profiles, suggesting potential therapeutic applications in mood disorders .
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxalamide Derivatives
Structural Features and Substituent Impact
Key Compounds for Comparison:
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide): Substituents: 2,4-Dimethoxybenzyl (N1); pyridinylethyl (N2). Activity: Potent umami flavor agonist with regulatory approval (FEMA 4233) for replacing monosodium glutamate (MSG) in food products . Metabolism: Rapid plasma clearance in rodents but low bioavailability in certain analogs .
S5456 (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide): Substituents: 2,3-Dimethoxybenzyl (N1); pyridinylethyl (N2).
BNM-III-170 (CD4-Mimetic Oxalamide): Substituents: Chlorofluorophenyl (N1); guanidinomethyl-indenyl (N2). Activity: Antiviral agent targeting immunodeficiency viruses via CD4 mimicry .
Zinc-Oxalamide Complex (N-[2-(Dimethylamino)Ethyl]-N'-(2-Hydroxy-4-Vinylphenyl)Oxalamide): Substituents: Dimethylaminoethyl (N1); hydroxyvinylphenyl (N2).
Target Compound :
- Structural Distinctions: The 1-methyltetrahydroquinolinyl group may enhance lipophilicity and CNS penetration compared to S336/S5456’s methoxybenzyl groups.
Metabolic and Regulatory Considerations
- Metabolism: S336 and S5456 exhibit rapid plasma clearance in rodents but variable bioavailability . The target compound’s tetrahydroquinolinyl group may slow hepatic metabolism due to steric hindrance. CYP Inhibition: S5456’s transient CYP3A4 inhibition contrasts with the target compound’s lack of pyridinyl groups, which are implicated in CYP interactions .
Regulatory Status :
Physicochemical Properties
- Solubility: The dimethylamino and tetrahydroquinolinyl groups likely enhance solubility in polar solvents compared to S336’s methoxybenzyl substituents.
- Coordination Potential: Unlike the zinc-binding oxalamide complex , the target compound lacks hydroxyl or vinyl groups critical for metal chelation.
Biological Activity
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethylamino group, a tetrahydroquinoline moiety, and an oxalamide functional group. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The oxalamide group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : The dimethylamino and tetrahydroquinoline groups may facilitate binding to specific receptors in the central nervous system, influencing neurotransmitter systems.
Anticancer Activity
Several studies have reported the anticancer properties of compounds related to tetrahydroquinoline derivatives. For example:
- Case Study : A derivative similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 20 µM .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects due to its ability to modulate neurotransmitter levels:
- Research Findings : In vitro studies demonstrated that related compounds could reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegenerative diseases .
Antimicrobial Activity
The oxalamide moiety has been associated with antimicrobial properties:
- Study Results : Compounds with similar oxalamide structures have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Data Summary Table
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, typically starting with condensation of oxalamide precursors with functionalized tetrahydroquinoline and p-tolyl derivatives. Key steps include:
- Amide coupling : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while triethylamine is often used as a base to neutralize HCl byproducts .
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like hydrolysis . Yield improvements (>60%) are achieved via iterative HPLC purification and spectroscopic monitoring (NMR, LC-MS) .
Q. How is the compound’s structural integrity validated?
Advanced spectroscopic techniques are employed:
- 1H/13C NMR : Confirms substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; tetrahydroquinoline aromatic protons at δ 6.8–7.3 ppm) .
- High-resolution MS : Validates molecular weight (e.g., [M+H]+ at m/z 438.2) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydroquinoline moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values)?
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish target-specific vs. off-target effects .
- Buffer optimization : Adjust pH (7.4 vs. 6.5) to account for protonation of the dimethylamino group, which affects membrane permeability .
- Molecular dynamics simulations : Model interactions with flexible binding pockets (e.g., ATP-binding sites) to explain potency variations .
Q. What methodologies identify the compound’s primary mechanism of action?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics to putative targets (e.g., kinase domains) with KD values in the nM-µM range .
- CRISPR-Cas9 knockout screens : Identify genetic vulnerabilities (e.g., loss of EGFR sensitizes cells to the compound) .
- Metabolomic profiling : Tracks downstream effects on pathways like glycolysis or apoptosis via LC-MS/MS .
Q. How can solubility limitations be addressed for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility (up to 1.2 mg/mL) .
- Prodrug design : Introduce phosphate esters at the oxalamide carbonyl, which hydrolyze in vivo to the active form .
- Nanoformulation : Encapsulate in liposomes (size: 80–120 nm) to improve bioavailability .
Key Challenges & Recommendations
- Stereochemical Purity : Chiral HPLC is critical to separate enantiomers, as the tetrahydroquinoline moiety’s configuration impacts target binding .
- Metabolic Stability : Incorporate deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and share raw datasets via repositories like ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
